molecular formula C8H15N3 B2618547 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 956352-78-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B2618547
CAS RN: 956352-78-6
M. Wt: 153.229
InChI Key: SZPITZCIPRYHOB-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The structure of the compound suggests that it contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would likely include a pyrazole ring attached to a propyl group with an amine functional group at the end . The presence of the pyrazole ring and the amine group could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would depend on its specific structure and the conditions under which the reactions occur . Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would be influenced by its specific structure . For example, the presence of the amine group could make the compound basic, and the pyrazole ring could influence its stability and reactivity .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized, and their antileishmanial and antimalarial activities were evaluated . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Study

A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . This study justified the better antileishmanial activity of compound 13 .

Synthesis of Bis(pyrazolyl)methanes

“2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is used in the synthesis of bis(pyrazolyl)methanes . These compounds exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .

Biological Activities

Compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine”, exhibit a wide range of biological activities . These include anti-inflammatory, antinociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial activities .

Use in Agro-Chemical Industries

Pyrazole derivatives are used in various areas, including pharmacy and agro-chemical industries . They are applied as fungicides, analgesics, pesticides, and insecticides .

Affinity for αvβ6 Integrin

The analog (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was found to have very high affinity for αvβ6 integrin .

Mechanism of Action

The mechanism of action of “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would depend on its specific structure and the biological system in which it is used . For example, some amines can act as neurotransmitters in the nervous system .

Safety and Hazards

The safety and hazards associated with “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would depend on its specific structure and how it is used . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” would depend on the findings of initial studies on its properties and potential applications . For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-4-7(2)11(10-6)8(3)5-9/h4,8H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPITZCIPRYHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956352-78-6
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
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